molecular formula C11H13N5 B8413440 4-(1-Cyclopropyltetrazol-5-yl)-2-methylaniline

4-(1-Cyclopropyltetrazol-5-yl)-2-methylaniline

Cat. No. B8413440
M. Wt: 215.25 g/mol
InChI Key: OYJLNDFYTFPYGK-UHFFFAOYSA-N
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Patent
US07994339B2

Procedure details

0.4 g of 5% palladium carbon was added to a solution of 1.6 g (6.5 mmol) of 4-(1-cyclopropyltetrazol-5-yl)-2-methylnitrobenzene in 70 ml of ethanol and the mixture was stirred under 3 atm hydrogen atmosphere overnight. The reaction mixture was filtered and concentrated under reduced pressure and the residual substance was purified with silica gel column chromatography to obtain 1.0 g of the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(1-cyclopropyltetrazol-5-yl)-2-methylnitrobenzene
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
0.4 g
Type
catalyst
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:8]([C:9]3[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([CH3:18])[CH:10]=3)=[N:7][N:6]=[N:5]2)[CH2:3][CH2:2]1.[H][H]>C(O)C.[C].[Pd]>[CH:1]1([N:4]2[C:8]([C:9]3[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([CH3:18])[CH:10]=3)=[N:7][N:6]=[N:5]2)[CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
4-(1-cyclopropyltetrazol-5-yl)-2-methylnitrobenzene
Quantity
1.6 g
Type
reactant
Smiles
C1(CC1)N1N=NN=C1C1=CC(=C(C=C1)[N+](=O)[O-])C
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Name
palladium carbon
Quantity
0.4 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual substance was purified with silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1N=NN=C1C1=CC(=C(N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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